molecular formula C6H9ClN2O2 B1438067 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1185293-73-5

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1438067
CAS No.: 1185293-73-5
M. Wt: 176.6 g/mol
InChI Key: PCSQHYMWILFNMX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a white crystalline powder that is soluble in water and organic solvents. It is commonly used as an intermediate in organic synthesis .

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals

Safety and Hazards

The safety information for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid indicates that it is classified as a combustible solid . The WGK (Water Hazard Class) for this compound is 3 . The flash point is not applicable .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle, potentially inhibiting its activity . This interaction can lead to alterations in the metabolic flux and energy production within cells. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, this compound can impact cell survival, proliferation, and differentiation. Furthermore, its effects on cellular metabolism can lead to changes in the levels of key metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, its binding to succinate dehydrogenase can inhibit the enzyme’s function, disrupting the citric acid cycle and reducing ATP production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression. These long-term effects need to be carefully monitored in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as liver damage and impaired kidney function, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the citric acid cycle by inhibiting succinate dehydrogenase, leading to reduced ATP production and altered metabolic flux . Additionally, this compound may influence other metabolic pathways, such as glycolysis and fatty acid oxidation, by modulating the activity of key enzymes. These effects on metabolic pathways can result in changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in the citric acid cycle. The subcellular localization of this compound can affect its ability to modulate cellular processes and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the oxidation of 1,3-dimethyl-1H-pyrazole . Another method includes the condensation of 1,3-diketones with arylhydrazines, which is a regioselective synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition-metal catalysts and photoredox reactions. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include high-manganese potassium for oxidation and arylhydrazines for condensation reactions. The conditions for these reactions often involve specific temperatures and catalysts to ensure high yields .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which are valuable in different chemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid

Uniqueness

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

IUPAC Name

1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSQHYMWILFNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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